Ethyl 2-(oxan-4-ylidene)acetate
Overview
Description
Ethyl 2-(oxan-4-ylidene)acetate is an organic compound with the molecular formula C9H14O3. It is also known by its IUPAC name, ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate. This compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(oxan-4-ylidene)acetate can be synthesized through several methods. One common approach involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate . This intermediate is then treated with ethyl alcohol to produce this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods but optimized for higher yields and efficiency. The reaction conditions typically include controlled temperatures, catalysts, and solvents to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(oxan-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted esters or other derivatives.
Scientific Research Applications
Ethyl 2-(oxan-4-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: This compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(oxan-4-ylidene)acetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The specific pathways and targets depend on the context in which the compound is used, such as in metabolic studies or drug development.
Comparison with Similar Compounds
Ethyl 2-(oxan-4-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 2-(tetrahydropyran-4-ylidene)acetate: This compound has a similar structure but differs in the position of the double bond.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate: This compound features a dihydropyran ring instead of a tetrahydropyran ring.
The uniqueness of this compound lies in its specific structural features, which influence its reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 2-(oxan-4-ylidene)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRYLZJIPRVVCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455346 | |
Record name | Ethyl (oxan-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130312-00-4 | |
Record name | Ethyl (oxan-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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